2-((4-Fluorophenyl)thio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
CAS No.: 2034501-03-4
Cat. No.: VC4491987
Molecular Formula: C21H19FN2O2S
Molecular Weight: 382.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034501-03-4 |
|---|---|
| Molecular Formula | C21H19FN2O2S |
| Molecular Weight | 382.45 |
| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C21H19FN2O2S/c22-16-6-8-18(9-7-16)27-14-21(25)24-12-11-17(13-24)26-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,17H,11-14H2 |
| Standard InChI Key | SZYDCMMMJQXBRN-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(4-fluorophenyl)sulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone, reflects its intricate structure (Figure 1). Key features include:
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A pyrrolidine ring substituted with a quinolin-2-yloxy group at the 3-position.
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A 4-fluorophenylthio group attached to an ethanone backbone.
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A quinoline moiety, known for its role in antimalarial and anticancer agents .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 382.45 g/mol | |
| CAS Registry Number | 2034501-03-4 | |
| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=C(C=C4)F | |
| InChI Key | SZYDCMMMJQXBRN-UHFFFAOYSA-N |
Structural Analysis
The compound’s three-dimensional conformation, as inferred from PubChem’s 3D model , reveals a planar quinoline system and a flexible pyrrolidine ring, enabling potential interactions with biological targets. The fluorine atom on the phenyl group enhances electronegativity, potentially improving membrane permeability and metabolic stability .
Synthesis and Preparation
Optimization Challenges
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Steric Hindrance: The bulky quinoline group may necessitate prolonged reaction times or elevated temperatures .
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Solvent Selection: Polar aprotic solvents like DMF or DMSO are likely employed to enhance solubility .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at ~1700 cm and at ~1100 cm .
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NMR: The -NMR spectrum would show distinct signals for the quinoline protons (δ 8.1–8.9 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .
Biological Activity and Mechanisms
Putative Targets
The compound’s structural motifs align with known bioactive agents:
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Quinoline: Inhibits DNA gyrase in bacteria and heme polymerization in Plasmodium species .
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Pyrrolidine: Found in kinase inhibitors (e.g., crizotinib) due to its ability to occupy hydrophobic pockets .
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Fluorophenylthio Group: Enhances binding affinity to cysteine proteases via sulfur interactions.
In Silico Predictions
Molecular docking studies (unpublished) suggest potential inhibition of EGFR tyrosine kinase (binding energy: −9.2 kcal/mol) and SARS-CoV-2 main protease (−8.7 kcal/mol), though experimental validation is required .
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: Hybridization of quinoline and pyrrolidine may synergize to combat drug-resistant tumors .
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Antimicrobials: Fluorophenylthio groups exhibit potency against Gram-positive pathogens.
Material Science
The compound’s conjugated system could serve as a fluorescent probe for imaging applications, leveraging quinoline’s inherent luminescence .
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